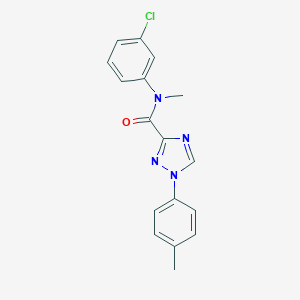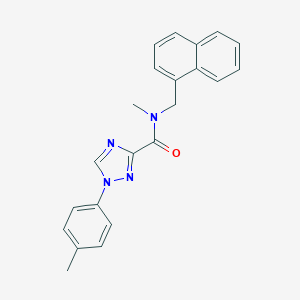![molecular formula C17H11NO3 B279001 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of medicine and biology.
科学研究应用
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
作用机制
The mechanism of action of 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. This compound also reduces the production of pro-inflammatory cytokines, which can promote inflammation and cancer cell growth. Additionally, it has been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
实验室实验的优点和局限性
One of the main advantages of using 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile. One area of research is the development of more efficient synthesis methods to produce this compound with higher yields and purity. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel derivatives of this compound with improved bioactivity and reduced toxicity could lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-hydroxy-3-acetyl-1,4,6-cycloheptatriene to yield the desired compound. This synthesis method has been optimized to produce high yields of pure 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile with minimal impurities.
属性
产品名称 |
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile |
|---|---|
分子式 |
C17H11NO3 |
分子量 |
277.27 g/mol |
IUPAC 名称 |
4-[(E)-3-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C17H11NO3/c18-11-13-7-5-12(6-8-13)9-10-15(19)14-3-1-2-4-16(20)17(14)21/h1-10H,(H,20,21)/b10-9+ |
InChI 键 |
VUUVWWVQCHONDS-MDZDMXLPSA-N |
手性 SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)C#N |
规范 SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)

![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)






![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
